AzddMeC Exhibits 36-Fold Lower Antiviral Potency than AZT in HIV-1-Infected Human PBM Cells, But 6-Fold Higher Potency in HIV-1-Infected Human Macrophages
In HIV-1-infected human peripheral blood mononuclear (PBM) cells, the EC50 of AzddMeC was 90 nM, while the EC50 of AZT in a comparable PBMC assay was 2.5 nM, indicating a 36-fold lower potency for AzddMeC in this specific cell type [1][2]. However, in HIV-1-infected human macrophages, AzddMeC exhibited an EC50 of 6 nM, which is 15-fold more potent than its activity in PBM cells and demonstrates enhanced activity in a macrophage reservoir model [1].
| Evidence Dimension | Anti-HIV-1 Activity (EC50) |
|---|---|
| Target Compound Data | AzddMeC EC50 = 90 nM (PBM cells); 6 nM (Macrophages) |
| Comparator Or Baseline | AZT EC50 = 2.5 nM (PBMC cells) [2] |
| Quantified Difference | 36-fold less potent in PBM cells; 15-fold shift in potency between cell types for AzddMeC |
| Conditions | HIV-1-infected human PBM cells (AzddMeC); HIV-1-infected human macrophages (AzddMeC); HIV-1-infected human PBMCs (AZT) [1][2] |
Why This Matters
Researchers focusing on macrophage-tropic HIV or viral reservoirs in the CNS should prioritize AzddMeC over AZT, as its cell-type-specific potency profile differs dramatically, with superior activity in macrophages.
- [1] Schinazi, R. F., et al. (1990). Antiretroviral activity, biochemistry, and pharmacokinetics of 3'-azido-2',3'-dideoxy-5-methylcytidine. Ann N Y Acad Sci. View Source
- [2] PMC3866048 Table 3. Anti-HIV-1 activity in PBMCs. View Source
